molecular formula C32H52O2 B041058 Taraxerol acetate CAS No. 2189-80-2

Taraxerol acetate

Cat. No. B041058
CAS RN: 2189-80-2
M. Wt: 468.8 g/mol
InChI Key: YWJGYBXHXATAQY-BOTWUFHUSA-N
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Description

Synthesis Analysis

The synthesis of taraxerol acetate typically involves the isolation of taraxerol from plant sources, followed by acetylation. Taraxerol can be isolated through various extraction and chromatography techniques, with its structure confirmed via spectroscopic methods such as NMR and mass spectrometry. The subsequent acetylation of taraxerol to form taraxerol acetate is a crucial step, indicating the versatility of taraxerol as a precursor for derivative compounds with enhanced biological activities (Mus et al., 2022).

Molecular Structure Analysis

The molecular structure of taraxerol acetate has been elucidated through advanced spectroscopic techniques, including 1H and 13C NMR spectroscopy. These methods allow for the detailed analysis of its molecular framework, including the arrangement of carbon and hydrogen atoms, and the presence of functional groups that confer its chemical properties and biological activity (Khalilov et al., 2003).

Chemical Reactions and Properties

Taraxerol acetate undergoes various chemical reactions characteristic of triterpenoids, including oxidation and reduction, which can modify its biological activity. Its chemical properties, such as solubility and reactivity, are influenced by its molecular structure and functional groups, making it a candidate for further chemical modifications to enhance its pharmacological potential (Rehman et al., 2013).

Physical Properties Analysis

The physical properties of taraxerol acetate, such as melting point, solubility in different solvents, and crystal structure, are crucial for its formulation and application in pharmacological studies. These properties are determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and X-ray crystallography (Kumar et al., 2008).

Chemical Properties Analysis

Taraxerol acetate's chemical properties, including its reactivity towards different chemical agents and stability under various conditions, are essential for its application in drug development and synthesis of novel derivatives. Its interaction with enzymes and biological molecules plays a significant role in its pharmacological effects, including inhibition of cyclooxygenase enzymes, indicating its potential as an anti-inflammatory agent (Rehman et al., 2013).

Scientific Research Applications

  • Anticancer Properties : Taraxerol acetate induces cell apoptosis in HeLa cells, suggesting its potential as an anticancer agent, particularly for cervical cancer (Yao et al., 2017). It also inhibits AGS cell growth, indicating its effectiveness in treating gastric cancer, though it is less effective than taraxerol itself (B. Tan et al., 2011). Moreover, taraxerol acetate shows anticancer activity in human glioblastoma cells and mouse models, inducing autophagy and cell death, and inhibiting cell migration (Jingfang Hong et al., 2016).

  • Anti-Inflammatory and Gastroprotective Effects : The compound demonstrates significant anti-inflammatory and gastroprotective effects, making it a safer anti-inflammatory agent compared to others (U. Rahman et al., 2016). It inhibits LPS-induced inflammatory responses by suppressing TAK1 and Akt activation, preventing NF-κB activation (Xiangyang Yao et al., 2013).

  • Treatment of Diabetes and Diabetic Complications : Taraxerol acetate restores insulin resistance in 3T3L1 adipocytes, making it a potential treatment for diabetes (K. N. Sangeetha et al., 2013). Additionally, it has shown promise in treating diabetic nephropathy in type 2 diabetic rats (R. Khanra et al., 2017).

  • Skin and Wound Healing Applications : Taraxerol acetate may be useful in treating various skin wounds, as it inhibits hyaluronidase and MMP-1, crucial enzymes involved in skin aging and wound healing processes (N. Maity et al., 2012).

  • Potential SARS-CoV-2 Inhibitor : Recent studies suggest that taraxerol acetate could be a therapeutic candidate against SARS-CoV-2, offering a potential means to combat the pandemic (Pallab Kar et al., 2020).

  • Molecular Docking Studies : Taraxerol acetate has been studied through molecular docking as a new inhibitor of COX enzymes, suggesting its potential in managing inflammatory conditions (U. Rehman et al., 2013).

Safety And Hazards

Taraxerol acetate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Taraxerol has been extensively investigated for its medicinal and pharmacological properties, and various biotechnological approaches have been established to produce this compound using in vitro techniques . More animal and clinical studies are also required on the metabolism, bioavailability, and safety of taraxerol to support its applications in pharmaceuticals and medicine .

properties

IUPAC Name

[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-21(33)34-26-13-17-30(7)22(28(26,4)5)11-15-31(8)23-10-14-29(6)19-18-27(2,3)20-25(29)32(23,9)16-12-24(30)31/h10,22,24-26H,11-20H2,1-9H3/t22-,24+,25+,26-,29-,30-,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJGYBXHXATAQY-BOTWUFHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944487
Record name 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taraxerol acetate

CAS RN

2189-80-2
Record name Taraxerol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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